molecular formula C21H24N4O4 B2586898 N-(2,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-48-3

N-(2,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No. B2586898
CAS RN: 880811-48-3
M. Wt: 396.447
InChI Key: LFRHODACWGTURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, also known as DOB-DH, is a chemical compound that belongs to the family of benzotriazine derivatives. This chemical compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Anticancer Activity

Research on novel sulfonamide derivatives carrying biologically active dimethoxyphenyl moieties, such as in the study by Ghorab et al. (2016), highlights their potential as cytotoxic agents against various cancer cell lines and as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. These findings suggest applications in developing anticancer therapies targeting specific pathways (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).

Organic Semiconductor Applications

The synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers by Kashiki et al. (2011) demonstrate the potential use of dimethoxyphenyl-containing compounds in organic semiconductors. The study explored the molecular structure, solubility, and electronic properties of BTT oligomers for application in p-channel organic semiconductors (Kashiki, Kohara, Osaka, Miyazaki, & Takimiya, 2011).

Environmental Impact Studies

The determination of benzotriazole and benzophenone UV filters in environmental samples by Zhang et al. (2011) involves analyzing the occurrence of related chemical structures in sediment and sewage sludge. This research is crucial for understanding the environmental impact of such compounds, especially those with potential estrogenic activity (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

Enzyme Inhibition Studies

Compounds with structural similarities, such as those investigated by Yamali et al. (2020), have shown significant inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes. These findings highlight the potential of dimethoxyphenyl and benzotriazinyl compounds in developing treatments for conditions related to enzyme dysregulation (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-28-15-11-12-19(29-2)18(14-15)22-20(26)10-4-3-7-13-25-21(27)16-8-5-6-9-17(16)23-24-25/h5-6,8-9,11-12,14H,3-4,7,10,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRHODACWGTURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

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